The synthesis of KF38789 involves several key steps that optimize yield and selectivity. The synthesis process typically begins with the formation of the thiazepine core, which is achieved through a series of reactions including cyclization and functional group transformations.
The total synthesis has been reported to be efficient, allowing for gram-scale production suitable for further biological evaluations.
The molecular structure of KF38789 features a 7-phenyl-1,4-thiazepine framework. Detailed structural analysis has been conducted using various spectroscopic techniques:
This structural information is crucial for understanding how KF38789 interacts with biological targets.
KF38789 undergoes specific chemical reactions that are vital for its function as a P-selectin inhibitor:
The detailed mechanisms through which KF38789 interacts with P-selectin involve competitive inhibition, where it effectively blocks the binding sites necessary for cellular adhesion.
The mechanism of action of KF38789 primarily revolves around its ability to inhibit P-selectin-mediated interactions between leukocytes and endothelial cells:
KF38789 possesses several notable physical and chemical properties:
These properties are essential for practical applications in research and potential clinical settings.
KF38789 has several scientific uses primarily related to its role as a P-selectin inhibitor:
The development of P-selectin inhibitors emerged from the critical need to disrupt leukocyte-endothelial adhesion in inflammatory and thrombotic diseases. Early inhibitors faced significant limitations: carbohydrate-based agents (e.g., sialyl Lewisx mimetics) required high doses due to weak binding affinity (IC50 > 70 µM) [1]. Monoclonal antibodies offered specificity but posed challenges for chronic use, including immunogenicity and high production costs [1]. The discovery of KF38789 in the early 2000s represented a strategic shift toward non-carbohydrate, low-molecular-weight inhibitors. Ohta et al. identified it through screening compounds for P-selectin blockade, culminating in a molecule with an IC50 of 1.97 µM—a 100-fold improvement over predecessors like PSI-697 (Kd ~ 200 µM) [5] [9]. This breakthrough addressed the dual demands of potency and druggability in adhesion molecule therapeutics.
Table 1: Evolution of P-Selectin Inhibitors Preceding KF38789
Compound | Class | P-Selectin IC50/Kd | Selectivity | Key Limitations |
---|---|---|---|---|
GMI-1070 | Carbohydrate mimetic | ~423 µM | Pan-selectin | High doses required (grams/day) [1] |
Bimosiamose | Glycomimetic | 70 µM (P-selectin) | Pan-selectin | Low potency against E/L-selectin [1] |
Anti-P-selectin mAb | Biologic (antibody) | N/A | High specificity | Immunogenicity; cost-intensive [1] |
KF38789 | Non-carbohydrate small molecule | 1.97 µM | P-selectin specific [5] | None identified in early studies |
KF38789 (C19H21NO5S, MW 375.44 g/mol) features a hybrid heterocyclic architecture unprecedented in adhesion inhibitors. Its core integrates:
Unlike nanoparticle polyvalent inhibitors (e.g., dendritic polyglycerol sulfate), KF38789 achieves selectivity without steric constraints, relying on stereoelectronic complementarity with P-selectin’s binding pocket [7] [9]. Computational analyses confirm that its compact structure avoids steric clashes with E-/L-selectin, explaining its >50-fold selectivity [5].
Table 2: Structural and Functional Comparison with Contemporary Inhibitors
Feature | KF38789 | Glycopeptide Analogues (e.g., GSnP-6) | Nanoparticle Inhibitors |
---|---|---|---|
Molecular Weight | 375.44 g/mol [9] | >1,500 g/mol [1] | >20,000 g/mol [7] |
Key Motifs | Pyranone-thiazepine | Sulfated tyrosine + sLex carbohydrate | Multivalent sLex/sulfate arrays |
Stability | Resists hydrolysis | Tyrosine sulfate hydrolysis risk [1] | High thermal/chemical stability |
Selectivity Mechanism | Shape complementarity | PSGL-1 mimeticry | Avidity-based binding [7] |
KF38789’s efficacy stems from its targeted disruption of P-selectin-dependent adhesion cascades in two key contexts:
Leukocyte Trafficking in Inflammation
P-selectin expressed on activated endothelium binds PSGL-1 on leukocytes, initiating rolling under shear stress. KF38789 blocks this step, reducing:
Tumor Metastasis
P-selectin on peritoneal mesothelium binds sialyl Lewisx (sLex)-decorated receptors on cancer stem cells (CSCs), facilitating peritoneal metastasis. KF38789 inhibits:
Table 3: Pathophysiological Pathways Targeted by KF38789
Disease Context | Adhesion Mechanism Blocked | Key Outcomes | Reference |
---|---|---|---|
Acute inflammation | Leukocyte rolling → Mac-1 activation | ↓ Neutrophil adhesion; ↓ leukocyte recruitment [3] [5] | |
Atherosclerosis | Endothelial P-selectin ↑ → Monocyte adhesion | ↓ Monocyte infiltration into plaques [6] | |
Ovarian cancer metastasis | sLex-P-selectin binding on mesothelium | ↓ Peritoneal tumor nodules [10] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9